N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide
Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide is a useful research compound. Its molecular formula is C15H10Cl2N2O2S and its molecular weight is 353.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.9840041 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antimicrobial Applications
Anticancer Activity : Studies have synthesized derivatives related to the chemical structure of interest, showing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibit significant inhibition on bacterial and fungal growth, demonstrating their potential as antimicrobial agents as well (Ravinaik et al., 2021); (Makino, 1962).
Synthesis and Evaluation for Biological Activity : Several compounds have been synthesized and evaluated for their biological activities, including antinociceptive and anti-inflammatory properties. These research efforts underscore the potential therapeutic applications of compounds within this chemical class (Selvam et al., 2012).
Novel Compound Synthesis and Characterization
- Novel Synthetic Approaches : Research has focused on the synthesis of novel compounds with similar structures, aiming to explore their potential applications. These studies involve detailed synthesis procedures, molecular characterization, and evaluation of biological activities, contributing to the development of new therapeutic agents (Ueda & Sugiyama, 1994); (Murasawa et al., 2012).
Theoretical and Experimental Investigations
- Molecular and Electronic Structures : Experimental and theoretical investigations have been conducted on thiazole-based heterocyclic amides, focusing on their synthesis, molecular and electronic structures, and antimicrobial activity. These studies provide insights into the potential pharmacological and medical applications of these compounds (Çakmak et al., 2022).
Potential Therapeutics Development
- Noncompetitive AMPA Receptor Antagonist : Research on noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, such as YM928, highlights the role of AMPA receptors in the pathogenesis of neurological disorders and the potential of these compounds as oral therapeutic drugs for various types of neurological disorders (Ohno et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s known that the mode of action of a compound generally involves its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities
Result of Action
Similar compounds have been found to exhibit various biological activities
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Safety and Hazards
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-8-10(4-5-21-8)14(20)19-15-18-13(7-22-15)11-3-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGLYRJASRKTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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